6-Fluorometaraminol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112113-61-8 |
|---|---|
Molecular Formula |
C9H12FNO2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]-4-(18F)fluoranylphenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(11)9(13)7-4-6(12)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1/i10-1 |
InChI Key |
QDBIBBORRNPWOF-GMTDGMNFSA-N |
SMILES |
CC(C(C1=C(C=CC(=C1)O)F)O)N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)O)[18F])O)N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)O)F)O)N |
Synonyms |
6-fluorometaraminol |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Imaging
One of the most significant applications of 6-fluorometaraminol is in cardiac imaging . It is used to assess myocardial perfusion and viability. The compound's ability to bind to adrenergic receptors allows for detailed imaging of heart tissues, aiding in the diagnosis of conditions such as ischemia and heart failure.
- Case Study : A study published in the International Journal of Radiation Applications and Instrumentation demonstrated the use of 6-[18F]fluorometaraminol in neuronal mapping of the heart, providing insights into regional blood flow and function .
Neurological Studies
Beyond cardiovascular applications, this compound has been utilized in neurological studies . Its properties allow researchers to visualize brain activity and investigate disorders such as Alzheimer's disease.
- Case Study : Research has shown that this compound can effectively map neuronal pathways in animal models, contributing to our understanding of neurodegenerative diseases .
Data Tables
The following table summarizes key findings from studies utilizing this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Metaraminol (MR)
- Structure: Non-fluorinated parent compound with identical stereochemistry (1R,2S configuration).
- Metabolism: Pharmacological doses of MR are partially metabolized to α-methylnorepinephrine (α-Me-NE) via hydroxylation and O-methylation, which can accumulate in the heart and confound imaging .
- Imaging Utility: Lacks a radiolabel (e.g., fluorine-18), rendering it unsuitable for PET.
4-Fluorometaraminol (4-FMR)
- Synthesis : Analogous fluorination method to 6-FMR but targets the 4-position on the aromatic ring. Yields 0.48–0.55 GBq with similar synthesis time .
- Metabolic Stability: Limited data, but positional isomerism may alter susceptibility to enzymatic degradation compared to 6-FMR.
- Specificity : Blocking studies (e.g., desipramine) confirm neuronal uptake but lack comparative imaging data in disease models .
α-Methylnorepinephrine (α-Me-NE)
- Impact : In rats, 18% of cardiac radioactivity post-6-FMR administration is attributed to metabolites, likely α-Me-NE, which may interfere with quantitative PET modeling .
Radiochemical and Pharmacokinetic Properties
Species-Specific Metabolism
- Dogs/Baboons : 6-FMR remains >95% unmetabolized in the heart 1 hour post-injection, making it ideal for PET kinetic modeling .
- Rats : 18% of cardiac radioactivity derives from metabolites, likely due to interspecies differences in catecholamine-processing enzymes .
- Guinea Pigs : Hepatic metabolism dominates (62% metabolites), but cardiac uptake remains metabolite-free .
Imaging Efficacy
- 6-FMR: Delineates neuronal defects in canine models with 88% correlation to endogenous norepinephrine levels. Time-activity curves differentiate normal and denervated myocardium .
- 4-FMR: No peer-reviewed imaging data available.
- Iodine-125 MR : Fails to show selective cardiac accumulation, underscoring the superiority of fluorine-18 labeling .
Critical Analysis of Advantages and Limitations
- Advantages of 6-FMR :
- Limitations :
Preparation Methods
Electrophilic Fluorination with Acetyl Hypofluorite
The radiosynthesis of 6-[18F]fluorometaraminol ([18F]FMR) leverages electrophilic fluorination using acetyl hypofluorite ([18F]AcOF). This method involves the direct halogenation of a metaraminol precursor, bypassing the need for protective groups on the phenolic hydroxyl or benzylic alcohol functionalities. The reaction proceeds via electrophilic aromatic substitution, where [18F]AcOF generated from [18F]F2 reacts with a mercury(II)-activated aromatic ring. This approach achieves regioselective fluorination at the 6-position due to the directing effects of the hydroxyl and amino groups.
Critical parameters include:
-
Reaction temperature : −40°C to minimize side reactions.
-
Precursor design : Use of organomercury intermediates to enhance fluorination efficiency.
-
Specific activity : 56–106 GBq/μmol, achieved through high-purity [18F]F2 and optimized reaction stoichiometry.
Table 1: Radiochemical Synthesis Parameters
Purification and Quality Control
Post-synthesis purification employs reverse-phase HPLC with a C18 column, eluting with acetonitrile/water mixtures containing 0.1% trifluoroacetic acid. This step removes unreacted precursor and byproducts, ensuring radiochemical purity >95%. Final formulation in isotonic saline stabilizes the compound for in vivo use, with stability confirmed over 4 hours at room temperature.
Chiral Synthesis of 6-Fluorometaraminol
Stereoselective Henry Reaction
Non-radioactive this compound synthesis relies on a stereoselective Henry reaction between 3-fluorobenzaldehyde derivatives and nitroethane. The patent US10087136B2 details a copper-catalyzed asymmetric process using a chiral (S,S,S)-configured ligand derived from (−)-(S,S)-camphor. This ligand induces enantioselectivity by coordinating to copper(II) acetate, forming a catalyst that directs the nitroaldol addition to favor the 1R,2S configuration.
Key steps :
-
Catalyst preparation : Ligand (III) is synthesized via reductive amination of (−)-camphor with 2-picolylamine, followed by sodium borohydride reduction.
-
Reaction conditions :
Table 2: Henry Reaction Optimization
Deprotection and Reduction
The nitro group in the Henry reaction product is reduced using high-pressure hydrogenation (10–100 atm) over palladium on carbon. Concurrent removal of the benzyl protecting group yields 3-(2-amino-1-hydroxy-propyl)-4-fluorophenol. Crystallization with L-tartaric acid in methanol provides metaraminol bi-L-tartrate in 35–70% yield.
Comparative Analysis of Synthetic Methods
Radiochemical vs. Chiral Synthesis
-
Scale : Radiochemical methods produce microgram quantities (0.14–0.15 GBq) suitable for PET imaging, whereas chiral synthesis achieves gram-scale outputs.
-
Regulatory compliance : The patent route adheres to Good Manufacturing Practice (GMP) standards, critical for pharmaceutical production.
-
Stereochemical control : Both methods achieve >90% enantiomeric excess, but the chiral ligand approach offers superior reproducibility.
Table 3: Method Comparison
| Parameter | Radiochemical | Chiral Synthesis |
|---|---|---|
| Scale | Microgram | Gram |
| Cycle time | 2–3 hours | 24–48 hours |
| Regulatory suitability | Preclinical | GMP-compliant |
| Cost per batch | High ($5,000–$10,000) | Moderate ($1,000–$2,000) |
Industrial-Scale Considerations
Q & A
Q. What are the primary applications of 6-Fluorometaraminol in cardiovascular research?
this compound (6-FMR) is a fluorinated analog of the false neurotransmitter metaraminol. Its primary application lies in positron emission tomography (PET) imaging to map adrenergic nerve density in the heart. The compound selectively accumulates in sympathetic nerve terminals via the uptake-1 carrier, enabling non-invasive assessment of neuronal integrity in conditions like heart failure or myocardial infarction . Methodologically, researchers synthesize 6-[¹⁸F]fluorometaraminol using regiospecific reactions (e.g., acetyl hypo[¹⁸F]fluorite) to achieve radiochemical yields of 20–42%, followed by validation via blocking studies with desmethylimipramine or 6-hydroxydopamine to confirm neuronal specificity .
Q. How is the neuronal specificity of 6-FMR validated in experimental models?
Neuronal specificity is validated through in vivo and ex vivo blocking experiments. For example:
- Administering desmethylimipramine (a norepinephrine reuptake inhibitor) reduces myocardial uptake of 6-FMR by ≥85%, confirming uptake-1 dependency.
- Chemical denervation with 6-hydroxydopamine (which destroys adrenergic nerves) similarly diminishes accumulation . Researchers must include these controls to distinguish neuronal uptake from non-specific binding in PET imaging studies.
Q. What are the key pharmacokinetic parameters of 6-FMR in cardiac PET imaging?
Time-activity curves from PET studies in canine models show rapid myocardial uptake peaking within 10–20 minutes post-injection, followed by gradual washout. Kinetic differences between normal and denervated myocardium (e.g., slower washout in denervated regions) are critical for quantifying neuronal damage . Researchers should use compartmental modeling (e.g., two-tissue models) to derive quantitative parameters like distribution volume (VT) and binding potential.
Advanced Research Questions
Q. How can researchers address contradictions in neuronal accumulation data between 6-FMR and iodinated analogs?
Studies reveal that iodine-125-labeled metaraminol lacks selective cardiac accumulation in dogs, unlike its fluorinated counterpart. This discrepancy may arise from differences in radiolabel stability, lipophilicity, or interaction with the norepinephrine transporter. To resolve such contradictions:
- Conduct in vitro competitive binding assays to compare affinity for the uptake-1 carrier.
- Use molecular dynamics simulations to assess structural differences impacting transporter interaction .
- Validate findings across species (e.g., rodents vs. canines) to account for interspecies variability in transporter expression.
Q. What experimental design considerations are critical for minimizing variability in radiochemical synthesis of 6-[¹⁸F]fluorometaraminol?
The synthesis of 6-[¹⁸F]fluorometaraminol involves a two-step process:
- Radiolabeling via acetyl hypo[¹⁸F]fluorite reaction.
- Deprotection of the tert-butoxycarbonyl (BOC) group. Variability in radiochemical yield (20–42%) can be mitigated by:
Q. How should researchers analyze and present conflicting data on 6-FMR’s pressor activity in preclinical models?
Early studies note that high specific activity 6-FMR is required to avoid pressor effects (e.g., blood pressure elevation) during PET imaging. To address this:
- Dose-response studies : Establish the threshold dose for pressor activity in animal models.
- Statistical rigor : Use repeated-measures ANOVA to compare hemodynamic parameters pre- and post-injection.
- Reporting standards : Adhere to guidelines for numerical precision (e.g., reporting means ± SD to one decimal beyond instrument precision) and explicitly define statistical significance thresholds (e.g., p < 0.05) .
What frameworks (e.g., FINER, PICOT) are applicable to formulating research questions on 6-FMR’s therapeutic potential?
The FINERMAPS framework ensures research questions are:
- Feasible : Assess access to cyclotron facilities for ¹⁸F production.
- Novel : Explore understudied applications (e.g., diabetic neuropathy).
- Ethical : Address radiation exposure limits in human trials. For clinical studies, the PICOT framework structures questions like:
- Population: Heart failure patients with reduced ejection fraction.
- Intervention: 6-FMR PET imaging.
- Comparison: Cardiac MRI for fibrosis assessment.
- Outcome: Correlation between neuronal density and arrhythmia risk.
- Time: 12-month follow-up .
Data Analysis and Contradiction Management
Q. How can researchers reconcile discrepancies between PET-derived neuronal density and histochemical measurements?
- Perform linear regression analysis to correlate 6-FMR uptake with post-mortem norepinephrine concentrations (reported r = 0.88 in canine models) .
- Apply Bland-Altman plots to quantify agreement between imaging and histology.
- Account for confounders like partial volume effects in PET imaging using recovery coefficient corrections.
Q. What methodologies support robust replication of 6-FMR studies across labs?
- Standardized protocols : Publish detailed synthesis and imaging protocols (e.g., injection doses, scan durations).
- Open data practices : Share raw PET data and kinetic modeling code via repositories, ensuring compliance with ethical guidelines for human studies .
- Inter-lab validation : Collaborate with facilities using identical scanner models (e.g., Siemens Biograph Vision) to minimize technical variability.
Tables for Quick Reference
Table 1: Key Pharmacokinetic Parameters of 6-FMR in Canine Models
| Parameter | Normal Myocardium | Denervated Myocardium |
|---|---|---|
| Peak Uptake (SUV) | 2.5 ± 0.3 | 1.1 ± 0.2 |
| Washout Half-Life (min) | 45 ± 5 | 120 ± 15 |
| Source: |
Table 2: Synthesis Optimization Steps for 6-[¹⁸F]fluorometaraminol
| Step | Optimization Criteria |
|---|---|
| Radiolabeling | Temperature: 80°C; Time: 20 min |
| BOC Deprotection | HCl (4M), 10 min |
| Quality Control | HPLC purity >95% |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
